Molecular Weight Differential Versus 4-Ethoxy Analog Impacts Compound Handling and Permeability
Compared with the 4-ethoxy-substituted analog (4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide), the target compound exhibits a lower molecular weight (396.5 g/mol vs. 440.5 g/mol), a difference of approximately 44 Da (11.1% increase for the analog). The 4-ethoxy group also contributes additional rotatable bonds and hydrogen-bond acceptors, predicting reduced passive permeability and altered solubility [1]. This quantitative difference may influence central nervous system (CNS) penetration potential and is a critical consideration for neurological target applications [2].
4-Ethoxy analog: 440.5 g/mol
Δ +44.0 Da (+11.1%)
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 396.5 g/mol |
| Comparator Or Baseline | 4-Ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide: 440.5 g/mol |
| Quantified Difference | +44.0 Da (+11.1%) |
| Conditions | Computed physicochemical properties; PubChem and peer vendor technical datasheets (non-excluded sources unavailable for comparator; value derived from cross-walk with CAS registry and molecular formula confirmation). |
Why This Matters
Lower molecular weight aligns more favorably with CNS drug-like space (mean MW of CNS drugs ≈305 Da), potentially offering superior brain penetration for neurological research applications.
- [1] PubChem Compound Summary for CID 71790223, N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1421451-76-4 (accessed 2026-04-29). View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
